N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine
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Overview
Description
Scientific Research Applications
Glycine Transporter 1 (GlyT1) Inhibitors
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine has been studied in the context of inhibiting the glycine transporter 1 (GlyT1). Research indicates that GlyT1 inhibitors like this compound can modulate synaptic glycine concentrations in the brain, which has potential implications for treating conditions like schizophrenia. For instance, certain GlyT1 inhibitors have demonstrated antipsychotic-like effects in animal models, suggesting their relevance in addressing psychiatric disorders (Yamamoto et al., 2016).
Environmental Behavior Studies
Studies have also examined the environmental behavior of compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine. For example, research on N-(phenylsulfonyl)-glycine (PSG) in sewage treatment plants showed transformations of these compounds, contributing to our understanding of how such chemicals behave and degrade in environmental settings (Krause & Schöler, 2000).
Neuropharmacological Studies
This compound has relevance in neuropharmacology, particularly regarding its effects on neurotransmitter systems. For example, studies have explored how GlyT1 inhibitors can affect the N-methyl-D-aspartate receptor (NMDAR), which is crucial in cognitive processes and psychiatric conditions (Mezler et al., 2008).
Radioligand Development for PET Studies
The compound has been used in the development of radioligands for PET imaging, aiding in the visualization of GlyT1 distribution in the brain. This research is important for understanding the role of glycine transporters in the brain and their potential as therapeutic targets (Sakata et al., 2010).
Chemical Synthesis and Optimization
Research has also focused on the chemical synthesis and optimization of this compound. Studies have looked at modifying its structure to improve its pharmacological properties, such as enhancing inhibitory activity or optimizing pharmacokinetics (Penso et al., 2003).
Polymerization and Bioconjugation
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine has been involved in studies related to polymerization and bioconjugation. For instance, it has been used in post-polymerization modifications of polysarcosine, demonstrating its potential in the field of polymer chemistry and material science (Borova et al., 2021).
Future Directions
properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-20(18,19)15(5-9(16)17)8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAEJANDYSCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine |
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